N-[(1E)-3-[(2E)-2-(2-hydroxy-5-methoxy-3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1E)-1-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including hydroxyl, methoxy, nitro, and hydrazinecarbonyl, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process:
Formation of the hydrazone intermediate: The reaction between 2-hydroxy-5-methoxy-3-nitrobenzaldehyde and hydrazine hydrate under acidic conditions forms the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 4-propoxybenzaldehyde in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1E)-1-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[(1E)-1-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(1E)-1-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-METHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE: Similar structure but with a methoxy group instead of a propoxy group.
N-[(1E)-1-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-ETHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
N-[(1E)-1-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propoxy group, in particular, may influence its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C27H26N4O7 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
N-[(E)-3-[(2E)-2-[(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H26N4O7/c1-3-13-38-21-11-9-18(10-12-21)14-23(29-26(33)19-7-5-4-6-8-19)27(34)30-28-17-20-15-22(37-2)16-24(25(20)32)31(35)36/h4-12,14-17,32H,3,13H2,1-2H3,(H,29,33)(H,30,34)/b23-14+,28-17+ |
InChI Key |
QQUFDMDDRUQSOD-BGPJGEOOSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C(=CC(=C2)OC)[N+](=O)[O-])O)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C(=CC(=C2)OC)[N+](=O)[O-])O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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